molecular formula C16H14O4 B1166511 N-(2,2-Dimethoxyethyl)-guanidin-sulfat CAS No. 120228-49-1

N-(2,2-Dimethoxyethyl)-guanidin-sulfat

Cat. No.: B1166511
CAS No.: 120228-49-1
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Description

N-(2,2-Dimethoxyethyl)-guanidin-sulfat is a guanidine derivative characterized by a 2,2-dimethoxyethyl substituent attached to the guanidine core, with sulfate as the counterion. For instance, highlights a related compound, N-(2,2-dimethoxyethyl)-N-(trifluoroacetyl)-phenyl-alanyl-dehydrophenylalaninam, which undergoes intramolecular bicyclization to form imidazopyridinones.

The dimethoxyethyl group likely enhances solubility in polar solvents due to its ether linkages, distinguishing it from simpler alkyl-substituted guanidines. Spectroscopic data from for analogous 3-(2,2-dimethoxyethyl)-purpurinimides show a singlet at δ 3.46–3.47 ppm for the dimethoxyethyl protons, which can be extrapolated to predict similar NMR signals for this compound .

Properties

CAS No.

120228-49-1

Molecular Formula

C16H14O4

Synonyms

N-(2,2-DIMETHOXY-ETHYL)-GUANIDINEHEMISULFATESALT

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Guanidine Derivatives

Structural and Functional Comparisons

N-(2,2-Dimethoxyethyl)-guanidin-sulfat
  • Structure : Guanidine core with a 2,2-dimethoxyethyl substituent and sulfate counterion.
  • Key Features : Ether linkages improve hydrophilicity; sulfate may enhance stability.
  • Potential Applications: Antioxidant precursor (inferred from ), pharmaceutical intermediate.
1,1-Dimethylguanidinium Sulfate ()
  • Structure : Two methyl groups on the guanidine nitrogen, sulfate counterion.
  • Molecular Formula : C₆H₂₀N₆O₄S.
  • Applications : Chemical intermediate; lacks reported bioactivity .
N-(2-Aminoethyl)guanidine Dihydrochloride ()
  • Structure: Aminoethyl chain (-CH₂CH₂NH₂) attached to guanidine.
  • Key Features : Primary amine enhances reactivity (e.g., in nucleophilic reactions).
  • Spectral Data : Triplet at δ 1.27 ppm for ethyl protons .
  • Applications : Intermediate in synthetic chemistry.
Bis[N,N'-diphenylguanidinium] Oxalate ()
  • Structure : Aromatic phenyl groups and oxalate counterion.
  • Key Features : Bulky substituents may limit solubility; aromaticity alters electronic properties.
  • Applications: Not specified but likely niche industrial uses .

Spectroscopic and Physicochemical Properties

Compound Molecular Formula Key NMR Signals (Protons) Solubility Traits
This compound Not explicitly given δ 3.46 (s, OCH₃) [inferred from [3]] High (polar solvents)
1,1-Dimethylguanidinium sulfate C₆H₂₀N₆O₄S Not reported Moderate (polar protic solvents)
N-(2-Aminoethyl)guanidine dihydrochloride C₃H₁₁Cl₂N₃ δ 1.27 (t, CH₂CH₃) High (aqueous media)
  • This compound: The dimethoxyethyl group’s ether oxygens likely increase solubility in methanol or acetonitrile, as seen in for crystallization .
  • 1,1-Dimethylguanidinium Sulfate: Compact structure suggests lower solubility in nonpolar solvents compared to ether-containing analogs.
  • Aminoethyl Derivatives: Protonated amines in hydrochlorides enhance water solubility, critical for biological applications .

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